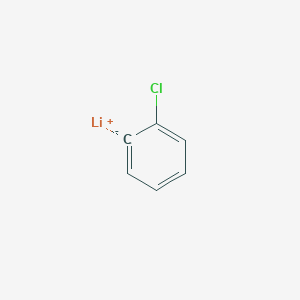

lithium;chlorobenzene

Description

Overview of Organolithium Reagents in Synthetic Chemistry

Organolithium reagents are organometallic compounds featuring a direct carbon-lithium bond. wikipedia.org This bond is highly polarized, conferring significant carbanionic character onto the carbon atom, which makes these reagents powerful bases and nucleophiles. wikipedia.orgsaylor.org Their utility in organic synthesis is vast, primarily for the formation of new carbon-carbon bonds. numberanalytics.com The reactivity of organolithium reagents is influenced by several factors, including the nature of the organic group, the solvent, and the presence of coordinating ligands. numberanalytics.com These reagents can exist as monomers, dimers, tetramers, or higher aggregates, and this aggregation state significantly impacts their reactivity. numberanalytics.com

Historical Context and Evolution of Research on Aryllithium Compounds

The history of organometallic chemistry dates back to 1757 with the accidental synthesis of the first organometallic compound, cacodyl, by French chemist Louis Claude Cadet de Gassicourt. libretexts.org A significant milestone in the field was the discovery of Grignard reagents in the early 20th century, which revolutionized organic synthesis. libretexts.org The first preparation of an organolithium compound was achieved by K. Ziegler in 1929 through the reaction of organic halides with lithium metal. guidechem.com This discovery opened up new avenues in synthetic chemistry, as organolithium compounds were found to be more reactive and, in some cases, more selective than their Grignard counterparts. guidechem.com Research into aryllithium compounds, a subclass of organolithium reagents, has since been a vibrant area of study, focusing on their synthesis, structure, and diverse applications.

Scope and Relevance of Investigating Lithium-Chlorobenzene Interactions and Derivatives

The reaction between lithium and chlorobenzene (B131634) is a key method for the preparation of phenyllithium (B1222949), one of the most widely used aryllithium reagents. guidechem.comontosight.ai Understanding the intricacies of this reaction, including the formation of the primary product and potential side reactions, is crucial for optimizing its yield and purity. google.com The resulting phenyllithium is a versatile reagent employed in a wide array of chemical transformations, from simple additions to carbonyl compounds to more complex metalation and polymerization reactions. fiveable.meacs.org Therefore, a detailed investigation into the interactions between lithium and chlorobenzene and the properties of the resulting derivatives is of significant scientific and practical importance.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33432-65-4 |

|---|---|

Molecular Formula |

C6H4ClLi |

Molecular Weight |

118.5 g/mol |

IUPAC Name |

lithium;chlorobenzene |

InChI |

InChI=1S/C6H4Cl.Li/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |

InChI Key |

GVTFLQWNHGOGCG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C([C-]=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenyllithium and Lithiated Chlorobenzene Isomers

Direct Metalation of Chlorobenzene (B131634) with Elemental Lithium

The reaction of an aryl halide with lithium metal is a fundamental method for the preparation of organolithium reagents. wikipedia.org In the case of chlorobenzene, this reaction provides a direct route to phenyllithium (B1222949), a versatile reagent in organic synthesis. guidechem.comchemicalbook.com

C₆H₅Cl + 2Li → C₆H₅Li + LiCl

Mechanistic Pathways of Halogen-Lithium Exchange

The halogen-lithium exchange is a complex process that can proceed through different mechanistic pathways. Two primary mechanisms are generally considered: a nucleophilic pathway and a single-electron transfer (SET) pathway. wikipedia.orgpku.edu.cnstackexchange.com

The nucleophilic pathway involves the formation of a reversible "ate-complex" intermediate. wikipedia.org In this model, the organolithium reagent attacks the halogen atom of the organic halide. wikipedia.org The stability of the resulting carbanion intermediate plays a significant role in the reaction rate. wikipedia.org

The single-electron transfer (SET) mechanism, also referred to as a radical mechanism, involves the transfer of an electron from the lithium metal to the organic halide. pku.edu.cnstackexchange.com This generates a radical anion which then fragments to form an aryl radical and a halide anion. The aryl radical subsequently reacts with another lithium atom to form the organolithium product. Evidence for radical intermediates has been observed in some lithium-halogen exchange reactions. pku.edu.cn The predominant mechanism can be influenced by factors such as the solvent, temperature, and the nature of the reactants. stackexchange.com

Influence of Lithium Metal Reactivity and Activation

The reactivity of the lithium metal is a critical factor in the successful synthesis of phenyllithium from chlorobenzene. The reaction is often difficult to initiate due to the relatively stable nature of chlorobenzene. guidechem.com The surface of commercially available lithium metal is often coated with oxides and nitrides, which can inhibit the reaction.

Several methods are employed to activate the lithium metal and increase its surface area, thereby enhancing its reactivity. These include:

Dispersion: Using lithium as a fine dispersion in a solvent like benzene (B151609) increases the surface area available for reaction. google.com

Alloys: The presence of a small amount of sodium (e.g., 1-3%) in the lithium metal can significantly promote the reaction. guidechem.comprepchem.com

Freshly Prepared Surfaces: Physically cutting or flattening the lithium metal immediately before use can expose a fresh, unoxidized surface. chemicalbook.comprepchem.com

Chemical Activation: A novel method involves the use of liquid ammonia (B1221849) to generate highly reactive lithium dendrites, which have a significantly greater surface area than conventional lithium sources. chemrxiv.org This chemical activation has been shown to dramatically increase the rate of reaction. chemrxiv.org

Optimization of Reaction Conditions: Solvents, Temperature, and Initiators

The successful synthesis of phenyllithium from chlorobenzene requires careful optimization of reaction conditions to achieve high yields and purity. google.com

Solvents: The choice of solvent is crucial. Etheral solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. guidechem.com These solvents are capable of solvating the lithium cation, which helps to deaggregate the organolithium species and increase their reactivity. pku.edu.cnuwindsor.ca The reaction is often carried out in a mixture of benzene and an ether. chemicalbook.comgoogle.com While chlorobenzene itself can be used as a solvent, polar aprotic solvents like THF are often necessary to facilitate the reaction with the less reactive chlorobenzene compared to bromobenzene (B47551) or iodobenzene.

Temperature: The reaction temperature must be carefully controlled. The reaction is typically initiated at a low temperature, for example, between -25°C and 15°C, and then maintained within a specific range, often between 15°C and 20°C, to ensure a controlled reaction and prevent the formation of byproducts. google.comprepchem.com Lowering the temperature can sometimes be essential to prevent side reactions like benzyne (B1209423) formation. acs.org

Initiators: Due to the often-observed induction period, various techniques are used to initiate the reaction. Adding a small portion of the chlorobenzene solution first can help to start the reaction. google.comprepchem.com The appearance of turbidity in the reaction mixture is often an indicator that the reaction has commenced. chemicalbook.comprepchem.com

The following table summarizes typical reaction conditions for the synthesis of phenyllithium from chlorobenzene:

| Parameter | Condition | Rationale |

| Lithium | Dispersion or freshly cut chips containing 1% sodium guidechem.comgoogle.comprepchem.com | Increases surface area and reactivity. |

| Solvent | Mixture of benzene and diethyl ether google.com | Solubilizes the phenyllithium-ether complex and allows for separation of lithium chloride. |

| Temperature | 15-20 °C google.com | Balances reaction rate and minimizes byproduct formation. |

| Initiation | Slow initial addition of chlorobenzene solution google.com | Controls the exothermic reaction and ensures a smooth start. |

Formation of Undesired Byproducts and Strategies for Mitigation

Several side reactions can occur during the synthesis of phenyllithium, leading to the formation of undesired byproducts. The most common byproduct is biphenyl, which can be formed through the coupling of phenyllithium with unreacted chlorobenzene. google.com Another potential side reaction is the formation of benzyne, which can then react with phenyllithium to produce 2-lithiobiphenyl. google.com

Strategies to mitigate the formation of these byproducts include:

Careful control of reaction temperature: Maintaining a low and controlled temperature can suppress the formation of benzyne. acs.org

Stoichiometry: Using a slight excess of lithium metal can help to ensure complete conversion of the chlorobenzene. google.com

Slow addition of chlorobenzene: Gradual addition of the chlorobenzene solution to the lithium dispersion helps to maintain a low concentration of the aryl halide, minimizing the coupling reaction. google.com

Directed ortho-Metalation (DoM) of Substituted Chlorobenzenes

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. scirp.orgwikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position exclusively. wikipedia.orgbaranlab.org

Regioselectivity and Directing Group Classification in Aromatic Lithiation

The regioselectivity of the DoM reaction is governed by the ability of the directing group to coordinate with the lithium atom of the organolithium base. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated species. wikipedia.org

Directing Metalation Groups (DMGs): A wide variety of functional groups can act as DMGs. These groups typically contain a heteroatom with a lone pair of electrons that can coordinate to the lithium atom. uwindsor.ca The strength of a DMG is determined by its ability to direct the lithiation.

Classification of Directing Groups: Directing groups can be classified based on their relative directing ability. Some of the most common and effective DMGs include:

Strong DMGs: Amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides (-SOR) are among the most powerful directing groups. uwindsor.caharvard.edu

Moderate DMGs: Methoxy (B1213986) (-OCH₃), tertiary amine (-NR₂), and the chlorine atom itself can also direct lithiation, although they are generally less effective than the strong DMGs. acs.orgwikipedia.orgharvard.edu

The chlorine atom in chlorobenzene can act as a directing group, enabling the ortho-lithiation of the benzene ring. acs.org This allows for the introduction of an electrophile at the position adjacent to the chlorine atom. The efficiency of this process is highly dependent on the reaction conditions, particularly the temperature, which must be kept very low (e.g., -105 °C) to prevent the formation of benzyne. acs.org

The relative directing ability of different groups has been established through competition experiments. uwindsor.caharvard.edu For instance, in a molecule containing both a methoxy group and a chlorine atom, the stronger directing group will preferentially direct the lithiation.

The following table provides a list of common directing groups and their relative strengths:

| Directing Group | Relative Strength |

| -CONR₂ | Strong |

| -OCONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -Cl | Moderate |

| -F | Weak |

The ability to control the regioselectivity of lithiation on a chlorobenzene ring by choosing the appropriate directing group opens up a wide range of possibilities for the synthesis of polysubstituted aromatic compounds.

Substrate Scope and Limitations for Ortho-Lithiation of Chlorobenzene Derivatives

The directed ortho-lithiation of chlorobenzene derivatives is a powerful and regioselective strategy for the synthesis of polysubstituted aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, to facilitate deprotonation at the adjacent ortho-position. chem-station.comwikipedia.orgsemanticscholar.org The efficacy of this reaction is, however, intricately linked to the nature of the DMG, the substitution pattern on the aromatic ring, and the reaction conditions.

A wide array of functional groups can act as DMGs for the ortho-lithiation of chlorobenzenes. These groups generally possess a heteroatom (O, N) with lone pairs available for coordination with the lithium atom of the organolithium base. organic-chemistry.org Strong directing groups include amides (-CONR₂), carbamates (-OCONR₂), and sulfonamides (-SO₂NR₂), which typically lead to high yields of the desired ortho-lithiated species. organic-chemistry.org Moderate directing groups such as ethers (-OR) and the chloro group itself can also facilitate ortho-lithiation, although they may require more forcing conditions or the use of more reactive organolithium reagents. organic-chemistry.org

The substrate scope is significantly influenced by the electronic and steric environment of the chlorobenzene derivative. Electron-withdrawing groups can enhance the acidity of the ortho-protons, thereby facilitating deprotonation. Conversely, bulky substituents on the directing group or at a position adjacent to the target proton can sterically hinder the approach of the organolithium reagent, leading to reduced yields or a complete lack of reactivity.

Several limitations and competing reactions can affect the outcome of the ortho-lithiation of chlorobenzene derivatives. One of the most common side reactions is the elimination of lithium chloride from the ortho-lithiated intermediate to form a highly reactive benzyne intermediate. This is particularly problematic when using stronger alkyllithium bases or at elevated temperatures. The use of lithium amides, such as lithium diisopropylamide (LDA), at low temperatures can often mitigate benzyne formation.

Another potential side reaction is the anionic Fries rearrangement, which is particularly prevalent with ortho-lithiated O-aryl carbamates. uwindsor.ca This rearrangement involves the intramolecular migration of the carbamoyl (B1232498) group to the ortho-lithiated position. Additionally, halogen-metal exchange, where the chlorine atom is exchanged for a lithium atom, can compete with deprotonation, especially when using more reactive alkyllithium reagents like tert-butyllithium.

The following table provides an overview of the substrate scope and limitations for the ortho-lithiation of various chlorobenzene derivatives.

| Directing Group | Substrate | Reagent/Conditions | Product(s) | Yield (%) | Observations and Limitations |

| Amide | N,N-Diethyl-4-chlorobenzamide | t-BuLi / CPME | 2-Deuterio-N,N-diethyl-4-chlorobenzamide | up to 95% D | The amide group is a powerful DMG, effectively directing lithiation to the ortho-position. unito.it |

| Amide | N,N-Diethyl-3-chlorobenzamide | t-BuLi / CPME | 2-Bromo-N,N-diethyl-3-chlorobenzamide | 83 | Demonstrates high regioselectivity even with a competing halogen. unito.it |

| Carbamate | O-(4-chlorophenyl) N,N-diethylcarbamate | s-BuLi / THF | Rearrangement and other products | - | Prone to anionic Fries rearrangement. uwindsor.ca |

| Methoxy | 1-Chloro-4-methoxybenzene | n-BuLi / Et₂O | Mixture of lithiated species | - | Methoxy is a moderate directing group; competition between direction ortho to Cl and OMe can occur. |

Mechanistic Elucidation of Directed Deprotonation Pathways

The mechanism of directed ortho-lithiation of chlorobenzene derivatives has been a subject of considerable study, with a consensus emerging around a coordination-induced proximity effect (CIPE) model. nih.govacs.org This model posits that the reaction is initiated by the coordination of the organolithium reagent to the heteroatom of the directing metalation group (DMG). wikipedia.orgnih.gov This pre-complexation step brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction.

The organolithium reagent, often an alkyllithium like n-butyllithium or sec-butyllithium, typically exists as aggregates (e.g., tetramers or hexamers) in solution. acs.org The coordination to the DMG is believed to involve a less aggregated, more reactive form of the organolithium species. The nature of the solvent plays a crucial role in this process; coordinating solvents like tetrahydrofuran (THF) can break down the aggregates and solvate the lithium cation, thereby increasing the reactivity of the organolithium reagent. semanticscholar.org Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are also frequently used to deaggregate the organolithium species and enhance their basicity. acs.org

Following the initial coordination, the rate-determining step is generally considered to be the deprotonation of the ortho-carbon. This step involves the abstraction of the proton by the alkyl group of the organolithium reagent, leading to the formation of a new carbon-lithium bond and the release of an alkane. The resulting ortho-lithiated species is stabilized by the continued coordination of the DMG to the lithium atom.

Kinetic studies have provided further insight into the mechanism. For instance, in the lithiation of some aromatic compounds with n-BuLi/TMEDA, the proton transfer has been identified as the rate-limiting step. researchgate.net The reaction can also be influenced by autocatalysis, where the product of the reaction can accelerate the rate of further reaction, as has been observed in some LDA-mediated ortho-lithiations. nih.gov

Computational studies, using methods such as density functional theory (DFT), have been employed to model the transition states and intermediates of the directed deprotonation pathway. These studies support the CIPE mechanism by demonstrating the energetic favorability of the pre-coordination complex and the subsequent deprotonation step. They also help to rationalize the observed regioselectivity by comparing the activation energies for deprotonation at different positions on the aromatic ring.

Transmetalation Reactions for Aryllithium Generation

Transmetalation offers a valuable alternative to direct deprotonation for the synthesis of aryllithium reagents, including phenyllithium and lithiated chlorobenzene isomers. This method involves the exchange of a metal or metalloid from an organometallic precursor with lithium. The most common precursors for this transformation are organohalides and organotin compounds.

The primary driving force for transmetalation is the difference in electronegativity between the metals. Lithium, being a highly electropositive metal, readily displaces less electropositive metals or metalloids like tin, as well as halogens.

One of the most widely utilized transmetalation methods is the halogen-metal exchange reaction. This involves the treatment of an aryl halide, such as chlorobenzene, with an organolithium reagent, typically n-butyllithium or tert-butyllithium. While this exchange is most efficient for aryl bromides and iodides, it can also be applied to chlorobenzenes, although this may require more reactive organolithium reagents or harsher reaction conditions. The reaction is generally rapid, even at low temperatures.

Another important transmetalation route is the tin-lithium exchange. In this reaction, an aryltrialkylstannane is treated with an organolithium reagent to afford the corresponding aryllithium and a tetraalkyltin byproduct. This method is particularly useful for preparing aryllithiums with specific substitution patterns that may be difficult to obtain via direct deprotonation.

The choice of solvent is critical for successful transmetalation, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) being commonly employed due to their ability to solvate the resulting organolithium species. The reaction temperature must also be carefully controlled to minimize side reactions, such as decomposition of the organolithium product.

The following table presents examples of transmetalation reactions for the generation of phenyllithium and a lithiated chlorobenzene isomer.

| Precursor | Reagent | Product |

| Chlorobenzene | n-Butyllithium | Phenyllithium |

| 1-Bromo-2-chlorobenzene | n-Butyllithium | 2-Chlorophenyllithium |

| Phenyltrimethyltin | n-Butyllithium | Phenyllithium |

Solution-State Structures and Dynamic Equilibria

In solution, aryllithium compounds exist in a dynamic equilibrium involving various aggregation states. The nature of the solvent, the presence of coordinating ligands, and temperature all play crucial roles in shifting this equilibrium.

Monomeric, Dimeric, and Oligomeric Aggregation States of Phenyllithium

Phenyllithium (PhLi), a archetypal aryllithium, exhibits a remarkable diversity in its aggregation behavior depending on the solvent environment. In non-polar hydrocarbon solvents, where it is poorly soluble, it tends to form higher-order aggregates. acs.org However, in ethereal solvents, a range of aggregation states is observed.

In diethyl ether (ether), phenyllithium predominantly exists as a mixture of tetramers and dimers. wisc.eduacs.orgcapes.gov.br The tetrameric structure can be visualized as a distorted cube, with four lithium atoms and four ipso-carbons of the phenyl rings occupying alternating vertices. wikipedia.org In contrast, when dissolved in tetrahydrofuran (THF), phenyllithium is found in a dynamic equilibrium between monomeric and dimeric states. wisc.eduwikipedia.orgwikipedia.org The addition of more strongly coordinating ligands can further shift this equilibrium. For instance, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) to an ether solution of phenyllithium leads to the formation of dimeric solvates. wisc.eduacs.orgcapes.gov.br The use of even more powerful chelating agents like pentamethyldiethylenetriamine (PMDTA) can favor the formation of monomeric phenyllithium even in ether. wisc.eduacs.orgresearchgate.net

The following table summarizes the observed aggregation states of phenyllithium in different solvent systems.

| Solvent/Ligand System | Predominant Aggregation State(s) |

| Diethyl Ether | Tetramer-Dimer Equilibrium wisc.eduacs.orgcapes.gov.br |

| Tetrahydrofuran (THF) | Monomer-Dimer Equilibrium wisc.eduwikipedia.orgwikipedia.org |

| Diethyl Ether / TMEDA | Dimer wisc.eduacs.orgcapes.gov.br |

| THF / TMEDA | Dimer/Monomer ratio largely unaffected wisc.eduacs.orgcapes.gov.br |

| Diethyl Ether / PMDTA | Monomer wisc.eduacs.org |

| THF / PMDTA | Monomer wisc.eduresearchgate.net |

Spectroscopic Characterization of Aggregation: Advanced NMR Techniques (⁷Li, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structures of organolithium compounds. researchgate.net Both ⁷Li and ¹³C NMR provide critical insights into the aggregation state and the nature of the carbon-lithium bond.

The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment and can thus be used to distinguish between different aggregates. More definitively, the observation of scalar coupling (J-coupling) between lithium and carbon nuclei (¹³C-⁷Li or ¹³C-⁶Li) provides direct evidence for the number of lithium atoms bonded to a specific carbon atom, thereby revealing the aggregation state. wisc.eduunt.edu For example, in the ¹³C NMR spectrum of phenyllithium in ether, the ipso-carbon signal of the dimer appears as a quintet due to coupling with two ⁶Li nuclei (I=1), while the tetramer exhibits a more complex multiplet. wisc.edu

Advanced NMR techniques, such as the isotopic fingerprint method using mixtures of C₆H₅⁶Li and C₆D₅⁶Li, have been instrumental in identifying different aggregates in solution. researchgate.netiaea.orgscielo.br Furthermore, two-dimensional NMR experiments, including homo- and heteronuclear correlation spectroscopy, allow for the complete assignment of ¹H, ¹³C, and ⁶Li NMR spectra, providing detailed structural information about the aggregates and their complexes in solution. researchgate.netscielo.br Variable temperature NMR studies are also employed to investigate the dynamic equilibria between different aggregation states and to determine the thermodynamic parameters of these exchanges. wisc.edu

Role of Ethereal Solvents and Lewis Basic Ligands (e.g., THF, TMEDA) on Coordination and Aggregation

Ethereal solvents and other Lewis basic ligands play a paramount role in determining the structure and reactivity of aryllithium compounds by coordinating to the lithium atoms. nih.govnih.gov This coordination disrupts the self-aggregation of the organolithium species, generally leading to smaller, more reactive aggregates. researchgate.net

The coordinating ability of the solvent or ligand is a key factor. Tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether and is more effective at breaking down phenyllithium aggregates. wisc.edu This is why phenyllithium exists as a monomer-dimer equilibrium in THF, while it is a tetramer-dimer mixture in ether. wisc.eduwikipedia.org

Chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are even more effective at deaggregation. The addition of TMEDA to an ether solution of phenyllithium results in the nearly quantitative formation of a dimeric TMEDA-solvated complex. wisc.eduacs.orgcapes.gov.br In THF, while TMEDA does form complexes with phenyllithium, it does not significantly alter the existing dimer/monomer ratio. wisc.eduacs.orgcapes.gov.br More powerful, multidentate ligands like pentamethyldiethylenetriamine (PMDTA) can completely deaggregate phenyllithium to its monomeric form. wisc.eduacs.orgresearchgate.net

The table below illustrates the effect of various Lewis bases on the aggregation state of phenyllithium.

| Lewis Base | Effect on Phenyllithium Aggregation |

| Diethyl Ether | Forms tetrameric and dimeric aggregates wisc.edu |

| Tetrahydrofuran (THF) | Favors dimeric and monomeric aggregates wisc.edu |

| TMEDA | Strongly promotes the formation of dimers wisc.eduacs.orgcapes.gov.br |

| PMDTA | Leads to the formation of monomers wisc.eduacs.org |

Solid-State Structural Analysis

While solution-state structures are crucial for understanding reactivity in synthesis, solid-state X-ray crystallography provides a definitive snapshot of the fundamental building blocks of organolithium aggregates. The solid-state structure of unsolvated, base-free phenyllithium reveals a polymeric, infinite ladder structure built from dimeric Li₂Ph₂ units. acs.org In these dimers, the two lithium atoms and the two ipso-carbons of the phenyl rings form a planar four-membered ring. acs.orgwikipedia.org

In the presence of coordinating solvents, the solid-state structures are altered. For instance, the etherate complex of phenyllithium crystallizes as a tetramer, [(PhLi·Et₂O)₄], with a cubane-like core. wikipedia.org The TMEDA solvate of phenyllithium exists as a dimer in the solid state. wisc.edu These solid-state structures often serve as models for the aggregates present in solution. acs.orgfigshare.com

Correlation between Aggregation State and Reaction Pathways

The state of aggregation of an aryllithium compound has a profound impact on its reactivity and the outcome of its reactions. nih.govresearchgate.netmt.com Generally, it is believed that the monomeric form of an organolithium reagent is the most reactive species. researchgate.net The deaggregation of larger, less reactive oligomers into smaller, more reactive species is often a key step in organolithium-mediated reactions. researchgate.net

The addition of coordinating ligands like THF or TMEDA can significantly enhance the rate of reactions involving phenyllithium, which is often attributed to the breakdown of larger aggregates into more reactive dimers and monomers. acs.orgcapes.gov.br However, the relationship is not always straightforward. For example, in the addition of phenyllithium to E-cinnamaldehyde in THF, the presence of TMEDA or HMPA was found to slow down the reaction, suggesting that in some cases, a specific aggregate (like the dimer) might be the key reacting species, or that the ligand can influence the reaction pathway through mechanisms other than simple deaggregation. arkat-usa.org

The reactivity of different aggregates can also lead to different reaction selectivities. acs.orgcapes.gov.br For instance, in certain reactions, the use of strongly coordinating solvents or ligands that favor monomeric species can lead to different product ratios compared to reactions where oligomeric species predominate. This highlights the importance of understanding and controlling the aggregation state to achieve desired synthetic outcomes. The study of the structure-reactivity relationship is crucial for elucidating reaction mechanisms and optimizing synthetic procedures. nih.gov

Structural and Bonding Characteristics

The structure of phenyllithium (B1222949) is highly dependent on the solvent and the presence of other species. wikipedia.orgacs.org In the solid state, unsolvated phenyllithium exists as a polymeric ladder structure composed of dimeric Li₂Ph₂ subunits. wikipedia.org Within these dimers, the lithium atoms and the ipso carbons of the phenyl rings form a planar four-membered ring. wikipedia.org

When dissolved, the structure of phenyllithium changes. In diethyl ether, it exists predominantly as a tetramer, [(PhLi·Et₂O)₄]. wikipedia.orgacs.org In this cubane-type cluster, four lithium atoms and four ipso-carbons of the phenyl groups occupy alternating vertices. wikipedia.org Each lithium atom is also coordinated to an ether molecule. wikipedia.org In the presence of lithium bromide, a common byproduct of the synthesis, a mixed trimeric complex, [(PhLi·Et₂O)₃·LiBr], can form. wikipedia.org

In tetrahydrofuran (B95107) (THF), phenyllithium exists in equilibrium between monomeric and dimeric states. wikipedia.orgacs.org The addition of strongly coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can break down the aggregates into smaller, more reactive species. acs.orgwisc.edu For instance, TMEDA can form dimeric complexes with phenyllithium, while HMPA can lead to the formation of monomers. acs.orgwisc.edu

The carbon-lithium bond in phenyllithium is a key feature of its structure and reactivity. In the tetrameric etherate complex, the average C-Li bond length is 2.33 Å. wikipedia.org This bond is highly polar, with a significant degree of ionic character, which is the source of phenyllithium's strong nucleophilicity and basicity. wikipedia.org

Table 1: Structural Forms of Phenyllithium

| State/Solvent | Dominant Structural Form |

| Solid State (unsolvated) | Polymeric ladder of dimeric Li₂Ph₂ subunits |

| Diethyl Ether | Tetramer [(PhLi·Et₂O)₄] |

| Tetrahydrofuran (THF) | Equilibrium between monomer and dimer |

| THF with TMEDA | Dimeric complexes |

| THF with HMPA | Monomer |

Reactivity and Mechanistic Investigations of Lithium Chlorobenzene Derivatives

Nucleophilic Addition Reactions of Phenyllithium (B1222949) and Lithiated Chlorobenzenes

Phenyllithium and its substituted analogs are potent nucleophiles that readily participate in addition reactions with a variety of electrophilic partners. The carbon-lithium bond is highly polarized, rendering the phenyl ring's ipso-carbon electron-rich and nucleophilic. youtube.com

Addition to Carbonyl Compounds and Enones

One of the most fundamental applications of phenyllithium and lithiated chlorobenzenes is their reaction with carbonyl compounds, such as aldehydes and ketones, to form alcohols. youtube.comyoutube.com The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields the corresponding alcohol. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of phenyllithium with an aldehyde produces a secondary alcohol, while its reaction with a ketone yields a tertiary alcohol. youtube.com

The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. chemistrysteps.com Electron-withdrawing groups adjacent to the carbonyl group enhance its reactivity towards nucleophilic attack. chemistrysteps.com

Lithiated chlorobenzenes also add to α,β-unsaturated carbonyl compounds (enones) in a 1,2- or 1,4-conjugate addition fashion, depending on the reaction conditions and the substitution pattern of the enone.

| Reactant 1 | Reactant 2 | Product |

| Phenyllithium | Aldehyde | Secondary Alcohol |

| Phenyllithium | Ketone | Tertiary Alcohol |

| Lithiated Chlorobenzene (B131634) | Enone | 1,2- or 1,4-Addition Product |

Reactions with Imines and Other Heteroatom-Containing Electrophiles

The nucleophilic character of phenyllithium and lithiated chlorobenzenes extends to reactions with imines and other electrophiles containing heteroatoms. The addition to imines results in the formation of amines after a workup step.

Furthermore, these organolithium compounds can react with a range of other heteroatom-containing electrophiles, such as:

Isocyanates: to form amides after hydrolysis.

Carbon dioxide: to produce carboxylic acids upon acidification.

Sulfur dioxide: to yield sulfinic acids.

Nucleophilic Aromatic Substitution (SNAr) with Organolithium Intermediates

Aryl halides, including chlorobenzene, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In these reactions, a nucleophile displaces the halide on the aromatic ring. wikipedia.org While typically the aromatic ring is nucleophilic, the presence of strong electron-withdrawing substituents can render it sufficiently electrophilic to be attacked by a nucleophile. masterorganicchemistry.com

The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway. chemistrysteps.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comqorganica.es The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Organolithium compounds can act as potent nucleophiles in SNAr reactions. For instance, the reaction of phenyllithium with 2-phenylpyridine (B120327) proceeds via an addition-elimination pathway. wikipedia.org It is important to note that the reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend observed in S_N2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Metalation and Proton-Abstraction Reactivity

Organolithium reagents are strong bases and can deprotonate organic compounds with acidic protons. This process, known as metalation, is a common method for generating new organolithium species. Chlorobenzene itself can be metalated, although this often requires a strong base and can be complicated by competing reactions. researchgate.net The regioselectivity of metalation is often directed by substituents on the aromatic ring. acs.org For example, certain directing groups can favor lithiation at the ortho-position. nih.gov

The acidity of the proton being abstracted is a key factor in the feasibility of metalation. Protons on sp-hybridized carbons are more acidic than those on sp2-hybridized carbons, which are in turn more acidic than those on sp3-hybridized carbons.

Halogen-Lithium Exchange Kinetics and Thermodynamic Considerations

Halogen-lithium exchange is a powerful method for the preparation of organolithium compounds, including those derived from chlorobenzene. wikipedia.org This reaction involves the exchange of a halogen atom on an organic halide with a lithium atom from an organolithium reagent, such as n-butyllithium. wikipedia.orgresearchgate.net The exchange is a reversible process that favors the formation of the more stable organolithium compound. researchgate.net

The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, with aryl and alkyl fluorides being largely unreactive. wikipedia.org The reaction is typically very fast, often proceeding more rapidly than nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu Kinetic studies have shown that the rate of exchange is influenced by the stability of the carbanionic intermediate of the organolithium reagent. wikipedia.org

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a pathway involving single electron transfer (SET) to generate radical intermediates. wikipedia.org The presence of chelating groups, such as alkoxyl groups, can accelerate the rate of exchange. wikipedia.org

| Factor | Influence on Rate/Equilibrium |

| Halogen | I > Br > Cl |

| Stability of Organolithium | sp > sp² > sp³ carbanion stability favors exchange |

| Chelating Groups | Accelerate the reaction |

| Solvent | Can influence the aggregation state and reactivity of the organolithium reagent |

Rearrangement Processes Involving Aryllithium Intermediates (e.g., Benzyne (B1209423) Generation and Trapping)

Aryllithium intermediates, such as those derived from chlorobenzene, can undergo rearrangement reactions, most notably the formation of benzyne. Benzyne is a highly reactive intermediate characterized by a formal triple bond within the benzene (B151609) ring. acs.orgsemanticscholar.org It is typically generated by the elimination of a proton and a leaving group from adjacent positions on an aromatic ring. semanticscholar.org For example, treatment of chlorobenzene with a strong base like sodium amide can lead to the formation of benzyne. pressbooks.pub

Once generated, benzyne is a potent electrophile and dienophile and can be trapped by various nucleophiles and dienes. semanticscholar.orgnih.gov The trapping of benzyne provides a powerful synthetic tool for the construction of complex aromatic systems. For instance, benzyne can undergo cycloaddition reactions with dienes like furan (B31954) to form bicyclic adducts. semanticscholar.org The reaction of benzyne with nucleophiles can lead to the formation of substituted aromatic compounds. pressbooks.pub For example, the reaction of benzyne with ammonia (B1221849) yields aniline. openstax.org

The generation of benzyne from 2-substituted phenyllithiums has also been reported. researchgate.net The transient nature of these aryllithium species often necessitates their in situ generation and trapping. nih.gov

Influence of Solvent Polarity and Ligand Chelation on Reactivity and Selectivity

The reactivity and selectivity of organolithium compounds, including those derived from chlorobenzene, are profoundly influenced by the solvent system and the addition of chelating ligands. These factors primarily affect the aggregation state and the Lewis acidity of the lithium species, which in turn dictates the reaction's course and efficiency.

Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly employed in organolithium reactions. uwindsor.ca They play a crucial role in solvating the lithium cation, which helps to break down the large aggregates in which organolithium reagents typically exist in hydrocarbon solutions. uwindsor.caresearchgate.net This deaggregation leads to smaller, more reactive species, such as monomers or dimers. uwindsor.ca THF is generally a better coordinating solvent than diethyl ether and can lead to higher reactivity. uwindsor.ca However, this increased reactivity can sometimes be detrimental, as ethereal solvents can be attacked by strong bases like n-butyllithium (n-BuLi), especially at elevated temperatures, leading to solvent degradation and reduced yields. uwindsor.caosi.lv For instance, the half-life of n-BuLi in THF at +20 °C is approximately 107 minutes, whereas in diethyl ether at the same temperature, it is significantly longer. osi.lv

The addition of chelating ligands, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), can dramatically enhance the reactivity and alter the selectivity of lithiation reactions. researchgate.netuniurb.it TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down aggregates and forming a more reactive monomeric species. researchgate.net This increased reactivity is evident in the lithiation of benzene, which proceeds very slowly with n-BuLi alone but becomes quantitative in the presence of TMEDA. researchgate.netuniurb.it In the context of chlorobenzene derivatives, the n-BuLi/TMEDA system has been shown to be effective for ortho-lithiation. wpmucdn.com The ligand enhances the basicity of the organolithium reagent, facilitating the deprotonation at the position ortho to the directing group. researchgate.net

The interplay between the solvent and ligand can be subtle and substrate-dependent. For example, in the lithiation of certain aryl oxazolines, the mechanism can shift between monomer- and dimer-based pathways depending on the substitution pattern and the presence of TMEDA. wpmucdn.com

| Reagent/System | Solvent | Effect on Reactivity/Selectivity |

| n-Butyllithium (n-BuLi) | Hydrocarbons | Low reactivity due to aggregation. |

| n-Butyllithium (n-BuLi) | Diethyl Ether (Et₂O) | Moderate reactivity, deaggregation of n-BuLi. uwindsor.ca |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | High reactivity, strong deaggregation, potential for solvent degradation at higher temperatures. uwindsor.caosi.lv |

| n-BuLi / TMEDA | Hydrocarbons/Ethers | Significantly enhanced reactivity due to the formation of a more reactive monomeric complex. researchgate.netuniurb.itwpmucdn.com |

Competing Reaction Pathways and Control over Regiochemistry

The reaction of an organolithium reagent with chlorobenzene can proceed via several competing pathways, primarily ortho-deprotonation (metalation) and nucleophilic substitution (metal-halogen exchange). The desired outcome, typically ortho-lithiation for subsequent functionalization, requires careful control over the reaction conditions to favor one pathway over the others.

The two main competing pathways are:

Ortho-Deprotonation (Metalation): The organolithium reagent acts as a base, abstracting a proton from the position ortho to the chlorine atom. This is often the desired pathway as it generates a functionalizable aryllithium species.

Metal-Halogen Exchange: The organolithium reagent can also engage in a nucleophilic attack on the chlorine atom, leading to the formation of phenyllithium and butyl chloride (in the case of n-BuLi).

The regiochemistry of the lithiation is a critical aspect, particularly with substituted chlorobenzenes. The directing effect of the chlorine atom, along with other substituents on the aromatic ring, determines the site of metalation. The reaction conditions, including temperature, solvent, and the nature of the organolithium reagent, play a pivotal role in controlling this regioselectivity. This control is often a matter of manipulating the kinetic versus thermodynamic landscape of the reaction. nih.gov

Kinetic vs. Thermodynamic Control:

Kinetic Control: At low temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. nih.gov In the context of chlorobenzene lithiation, this often corresponds to the deprotonation at the most sterically accessible and kinetically acidic site. For instance, the lithiation of 1-methoxynaphthalene (B125815) with n-BuLi/TMEDA yields the kinetically favored 2-lithio product. nih.gov

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium, and the most stable product (the thermodynamic product) will be the major component. nih.gov This can sometimes lead to rearrangement of the initially formed kinetic product to a more stable isomer. The reaction of 1-methoxynaphthalene with the bulkier t-BuLi, for example, affords the thermodynamically more stable 8-lithiated product. nih.gov

The choice of the organolithium reagent is also crucial. Less sterically hindered reagents like n-BuLi are often used for kinetic deprotonations, while bulkier reagents like t-BuLi or lithium diisopropylamide (LDA) can exhibit different selectivities due to steric interactions. uwindsor.carsc.org For example, in the lithiation of 2,6-dimethylchromone, the use of LDA under thermodynamic control leads to the formation of the 2-methylene carbanion. rsc.org

The following table illustrates the general principles of controlling competing pathways:

| Condition | Favored Pathway | Rationale |

| Low Temperature | Kinetic Product | The reaction is under kinetic control, favoring the faster-forming product. nih.gov |

| High Temperature | Thermodynamic Product | The system can equilibrate to the most stable product. nih.gov |

| n-BuLi / TMEDA | Ortho-Deprotonation | The increased basicity and formation of a reactive monomer favor deprotonation. researchgate.netwpmucdn.com |

| Bulky Bases (e.g., t-BuLi, LDA) | Can alter regioselectivity | Steric hindrance can direct the base to less hindered sites or favor the thermodynamic product. nih.govrsc.org |

Strategic Carbon-Carbon Bond Formation for Complex Molecular Architectures

The paramount application of phenyllithium in organic synthesis is the formation of carbon-carbon bonds, which is the cornerstone of building complex molecular skeletons. wikipedia.org As a strong nucleophile, phenyllithium readily attacks electrophilic carbon centers, such as those in carbonyl compounds (aldehydes, ketones, and esters), to create new C-C single bonds. youtube.com This reactivity is fundamental in the assembly of intricate natural products and medicinally relevant molecules.

For instance, the addition of phenyllithium to a ketone results in the formation of a tertiary alcohol containing a new phenyl group. youtube.com This type of reaction, a nucleophilic addition, is a reliable method for introducing a phenyl moiety into a molecule, significantly increasing its complexity in a single, efficient step. The general mechanism involves the attack of the nucleophilic ipso-carbon of phenyllithium on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting lithium alkoxide intermediate.

The reaction's efficiency and predictability make it a staple in multistep total synthesis. By carefully choosing the carbonyl-containing substrate, chemists can strategically install phenyl groups at desired locations within a target molecule, guiding the synthesis toward the final complex architecture.

Synthesis of Highly Substituted Aromatic and Heteroaromatic Compounds

Phenyllithium is instrumental in the synthesis of highly substituted aromatic and heteroaromatic compounds. One of the classic examples is the reaction with pyridine (B92270) to form 2-phenylpyridine. wikipedia.org This transformation proceeds through a nucleophilic addition of phenyllithium to the pyridine ring, followed by the elimination of lithium hydride (LiH), regenerating the aromatic system. wikipedia.org

This method can be extended to substituted pyridines. For example, the reaction of phenyllithium with 3-alkylpyridines can yield different isomers depending on the steric bulk of the alkyl group. cdnsciencepub.com With smaller groups like methyl or ethyl, the main product is the 3-alkyl-2-phenylpyridine. cdnsciencepub.com However, when a bulky tert-butyl group is at the 3-position, the major product becomes 5-alkyl-2-phenylpyridine due to steric hindrance. cdnsciencepub.com This demonstrates how the regioselectivity of the phenylation can be influenced by the existing substituents on the aromatic ring.

Furthermore, phenyllithium can be used in metalation reactions, where it acts as a strong base to deprotonate another aromatic compound, creating a new organolithium species. guidechem.com This newly formed reagent can then react with various electrophiles to introduce a wide range of substituents onto the aromatic ring, leading to polysubstituted derivatives that would be difficult to access through other means.

Utilization as Precursors for Other Organometallic Reagents

Phenyllithium serves as a valuable precursor for the synthesis of other important organometallic reagents through a process called transmetalation. wikipedia.org In these reactions, the lithium atom in phenyllithium is exchanged for another metal. This allows for the generation of a diverse array of organometallic compounds with tailored reactivity.

A prominent example is the preparation of lithium diphenylcuprate ((C₆H₅)₂CuLi), a Gilman reagent. This is achieved by reacting two equivalents of phenyllithium with one equivalent of a copper(I) salt, such as copper(I) iodide. Gilman reagents are softer nucleophiles than organolithium reagents and are particularly effective for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with organic halides.

Similarly, phenyllithium can be used to synthesize:

Phenylsodium (C₆H₅Na): By reacting phenyllithium with sodium tert-butoxide (NaOtBu). wikipedia.org

Organotin and Organosilicon compounds: By reacting phenyllithium with the corresponding tin or silicon halides (e.g., R₃SnCl or R₃SiCl). wikipedia.org

This ability to readily generate a variety of other organometallic species significantly broadens the synthetic utility derived from the initial "lithium;chlorobenzene" reaction.

Stereoselective Transformations Initiated by Aryllithium Species

The aryllithium species, phenyllithium, can be employed in stereoselective transformations, where it influences the three-dimensional arrangement of atoms in the product. youtube.com When phenyllithium adds to a prochiral ketone or aldehyde, it can create a new stereocenter. youtube.com If the substrate molecule already contains a stereocenter, the addition of phenyllithium can lead to the formation of diastereomers in unequal amounts, a phenomenon known as diastereoselectivity. youtube.com

For example, the addition of phenyllithium to a chiral aldehyde can result in the preferential formation of one of two possible diastereomeric secondary alcohols. youtube.comyoutube.com The degree of selectivity is often influenced by factors such as the solvent, temperature, and the presence of chelating agents. While phenyllithium itself is not chiral, its interaction with chiral substrates or chiral ligands can lead to highly stereocontrolled outcomes. This is a critical aspect of modern asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, a common requirement for pharmaceutical compounds.

Table 1: Research Findings on Phenyllithium Reactions

| Reaction Type | Reactants | Key Product(s) | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Phenyllithium, Ketone (R₂C=O) | Tertiary Alcohol (PhR₂COH) | Forms C-C bonds for complex molecule construction. | wikipedia.orgyoutube.com |

| Aromatic Substitution | Phenyllithium, Pyridine | 2-Phenylpyridine | Synthesis of substituted heteroaromatic compounds. | wikipedia.org |

| Aromatic Substitution | Phenyllithium, 3-tert-Butylpyridine | 5-tert-Butyl-2-phenylpyridine | Demonstrates sterically controlled regioselectivity. | cdnsciencepub.com |

| Transmetalation | Phenyllithium, Copper(I) Iodide | Lithium Diphenylcuprate | Creates softer nucleophiles for conjugate additions. | wikipedia.org |

| Stereoselective Addition | Phenyllithium, Chiral Aldehyde | Diastereomeric Secondary Alcohols | Enables control of stereochemistry in synthesis. | youtube.com |

Table of Compounds

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability

Quantum chemical calculations have been pivotal in understanding the electronic structure and stability of the adducts formed between lithium and chlorobenzene (B131634). These calculations, often employing DFT and ab initio methods, provide a detailed picture of the molecular orbitals and energy levels. nih.govchemrxiv.org

DFT and Ab Initio Methods: DFT methods, such as those incorporating the ωB97X-V functional with a def2-TZVPPD basis set and a continuum solvation model (SMD), have been used to compute the structural, thermodynamic, and vibrational properties of molecules relevant to these systems. nih.govchemrxiv.org Ab initio methods, while computationally more demanding, offer a high level of theory for examining electronic structures. aps.orgarxiv.orgrsc.org These methods are crucial for understanding systems where electron correlation effects are significant. aps.org

Electronic Structure and Stability: Theoretical studies have explored the electronic properties of related systems, such as lithiated graphite, revealing significant charge transfer from lithium to the carbon framework. nih.gov This charge transfer modifies the electronic structure around the Fermi level. nih.gov In the context of chlorobenzene, computational studies indicate that the formation of organolithium compounds from organic halides is a complex process influenced by factors like aggregation state and solvent effects. researchgate.netdocsity.com The stability of the resulting aryllithium species is generally greater than that of typical alkyllithiums, making the lithium-halogen exchange a favorable process. researchgate.net

The following table summarizes key aspects of computational approaches used in studying lithium-organic halide interactions:

| Computational Aspect | Description | Relevance to Lithium;chlorobenzene |

| DFT Functionals | Various functionals like ωB97X-V are used to approximate the exchange-correlation energy. nih.govchemrxiv.org | Accurately models the electronic structure and thermochemistry of the system. |

| Basis Sets | Sets of mathematical functions (e.g., def2-TZVPPD) used to represent the electronic wave function. nih.govchemrxiv.org | A sufficiently large basis set is crucial for obtaining accurate results. |

| Solvation Models | Implicit models like SMD are used to account for the effect of the solvent on the solute's properties. nih.govchemrxiv.org | Essential for modeling reactions that are typically carried out in solution. |

| Ab Initio Methods | Methods based on first principles without empirical parameters, providing a high level of accuracy. aps.orgarxiv.orgrsc.org | Offers a benchmark for validating DFT results and for studying complex electronic phenomena. |

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving lithium and chlorobenzene, particularly the lithium-halogen exchange. These studies often focus on identifying intermediates and transition states to understand the reaction pathway.

Reaction Mechanisms: Two primary mechanisms have been proposed for the lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" and a single-electron transfer (SET) pathway that generates radical intermediates. docsity.comwikipedia.org Computational studies help to distinguish between these pathways by calculating the energies of the proposed intermediates and transition states. The formation of an "ate-complex," where the carbanion of the organolithium attacks the halogen atom of the aryl halide, is a widely recognized feature of the nucleophilic mechanism. researchgate.netwikipedia.org

Transition State Analysis: Identifying the transition state geometry is a key aspect of computational reaction modeling. For the lithium-halogen exchange, a four-centered transition state has been proposed. pku.edu.cnprinceton.edu However, computational studies have also suggested that linear geometries for "ate-complexes" might be favored in nucleophilic substitution at the halogen center. pku.edu.cn Transition state analysis allows for the calculation of activation energies, which are critical for predicting reaction rates.

The table below outlines the proposed mechanistic pathways for the lithium-halogen exchange reaction:

| Mechanistic Pathway | Key Features | Computational Insights |

| Nucleophilic (Ate-Complex) | Formation of a reversible "ate-complex" intermediate. wikipedia.org | Calculations can determine the stability and geometry of the ate-complex. pku.edu.cn |

| Single-Electron Transfer (SET) | Involves the transfer of a single electron to generate radical species. wikipedia.org | Computational methods can model the energetics of radical formation and subsequent reactions. |

| Four-Centered Transition State | A concerted mechanism involving a cyclic transition state. pku.edu.cnprinceton.edu | The feasibility of this geometry can be assessed through transition state calculations. |

Analysis of Carbon-Lithium Bond Character and Charge Distribution

The nature of the carbon-lithium (C-Li) bond is a fundamental aspect of organolithium chemistry. Computational analyses provide detailed information about the bond's character and the distribution of electronic charge within the molecule.

Bond Character: The C-Li bond is predominantly ionic in nature. osti.gov Topological analyses of the electron density, using methods like the Atoms in Molecules (AIM) theory, have confirmed this high degree of ionicity. osti.gov These studies calculate properties at the bond critical point, such as the electron density (ρc) and its Laplacian (∇²ρc), to characterize the interaction. osti.gov

Charge Distribution: Natural Population Analysis (NPA) and other charge analysis methods are used to quantify the distribution of charge within the molecule. nih.gov In lithiated aromatic systems, there is a significant transfer of electron density from the lithium atom to the carbon framework. nih.gov For instance, in lithiated graphite, the charge on lithium is found to be significantly positive (e.g., +0.6 to +0.8), indicating substantial charge transfer. nih.gov Similar charge separation is expected in the lithium-chlorobenzene system. In related studies of photoexcited chlorobenzene, computational methods have shown that charge-separated complexes with significant negative charge on the chlorine atom can form. nih.gov

The following table presents a summary of findings regarding the C-Li bond and charge distribution:

| Property | Computational Finding | Method of Analysis |

| Bond Character | Primarily ionic. osti.gov | Topological analysis of electron density (AIM). osti.gov |

| Lithium Charge | Significantly positive, indicating charge transfer to the organic moiety. nih.gov | Natural Population Analysis (NPA). nih.govnih.gov |

| Carbon Charge | The carbon atom bonded to lithium carries a significant negative charge. | NPA and other charge partitioning schemes. |

| Coordination of Lithium | Topological analysis reveals coordination numbers for lithium ranging from one to four in various organolithium compounds. osti.gov | Analysis of bond paths in the electron density. osti.gov |

Predictive Studies on Reactivity and Selectivity in Lithiation Reactions

Computational chemistry is increasingly used not only to explain observed phenomena but also to predict the reactivity and selectivity of chemical reactions. For lithiation reactions, this includes predicting which sites on a molecule are most likely to be lithiated.

Predicting Regioselectivity: Machine learning models, often trained on data from quantum chemical calculations, are being developed to predict the regioselectivity of reactions like C-H functionalization and electrophilic aromatic substitution. nih.govresearchgate.net While not directly focused on the lithium-halogen exchange of chlorobenzene, these approaches demonstrate the potential for predictive modeling in organometallic chemistry. The reactivity in lithium-halogen exchange is known to be kinetically controlled and influenced by the stability of the carbanion intermediate, with the order of reactivity being I > Br > Cl. wikipedia.org Aryl fluorides are generally unreactive. docsity.comwikipedia.org

Factors Influencing Reactivity: Computational studies can quantify the factors that influence reactivity. For example, the presence of chelating groups, such as alkoxy groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org The stability of the resulting organolithium species is also a key factor, with the equilibrium favoring the formation of the more stable organolithium compound. researchgate.netdocsity.com

The development of predictive models for reactivity relies on understanding the fundamental principles that govern these reactions. The table below highlights key factors influencing the reactivity and selectivity in lithiation reactions.

| Factor | Influence on Reactivity/Selectivity |

| Halogen Atom | Rate of exchange follows the trend I > Br > Cl. docsity.comwikipedia.org |

| Stability of Organolithium | The equilibrium favors the formation of the more stable organolithium species. researchgate.netdocsity.com |

| Chelating Groups | The presence of groups that can coordinate to lithium can accelerate the reaction rate. wikipedia.org |

| Solvent | The polarity and coordinating ability of the solvent can significantly affect the aggregation state and reactivity of the organolithium reagent. researchgate.net |

Role in Catalytic Processes and Mechanistic Interrogations

Lithium-Mediated Catalysis for Organolithium Generation (e.g., Naphthalene-Catalyzed Lithiation)

The generation of organolithium compounds from organic halides can be sluggish or inefficient. To overcome this, lithium-mediated catalysis, particularly using aromatic electron carriers like naphthalene (B1677914), has emerged as a powerful technique. researchgate.netnih.gov In this process, lithium metal reacts with a catalytic amount of naphthalene to form the highly reactive lithium naphthalenide, a radical anion. saylor.orgwikipedia.org This species then acts as an electron transfer agent, facilitating the reduction of chlorobenzene (B131634) to form phenyllithium (B1222949). saylor.org

The catalytic cycle is believed to involve the naphthalene radical anion or, in some cases, the naphthalene dianion (dilithium naphthalenide), which is an even more potent reducing agent. researchgate.netnih.gov These species transfer an electron to the chlorobenzene, leading to the formation of a radical anion which then expels a chloride ion. The resulting phenyl radical subsequently reacts with another equivalent of the lithium naphthalenide or lithium metal to generate phenyllithium. This catalytic approach offers a cleaner and more reactive alternative to using stoichiometric amounts of the aromatic carrier, simplifying the work-up process. researchgate.net The use of catalytic naphthalene allows for the generation of organolithium reagents under milder conditions than direct reaction with lithium metal. researchgate.netresearchgate.net

Table 1: Comparison of Lithiation Methods for Chlorobenzene

| Feature | Direct Lithiation with Li Metal | Naphthalene-Catalyzed Lithiation |

|---|---|---|

| Reagents | Lithium metal, Chlorobenzene | Lithium metal, Chlorobenzene, Catalytic Naphthalene |

| Reaction Conditions | Often requires higher temperatures and longer reaction times. | Milder conditions (e.g., -78°C to room temperature). researchgate.netclockss.org |

| Reactivity | Can be slow and prone to side reactions like Wurtz coupling. saylor.org | Generally faster and more efficient. nih.gov |

| Key Intermediate | Direct electron transfer from lithium metal. | Lithium naphthalenide (radical anion/dianion). researchgate.netnih.gov |

| Work-up | Can be complex due to unreacted lithium and side products. | Simpler due to the catalytic nature of the arene. researchgate.net |

Participation of Organolithium Species as Intermediates in Transition Metal-Catalyzed Reactions (e.g., Pd-Catalyzed Processes involving Chlorobenzene)

Organolithium species, such as phenyllithium derived from chlorobenzene, are pivotal intermediates in a variety of transition metal-catalyzed cross-coupling reactions, most notably those catalyzed by palladium. rug.nlnih.govorganic-chemistry.org These reactions are fundamental to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Initially, a palladium(0) catalyst undergoes oxidative addition with an organic halide, like chlorobenzene, to form a palladium(II) intermediate. youtube.com In the subsequent transmetalation step, the organolithium reagent (e.g., phenyllithium) transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. nih.govuwindsor.ca This step is crucial and can be influenced by the nature of the ligands on the palladium and the specific organolithium reagent used. researchgate.net Finally, reductive elimination from the diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com

The high reactivity of organolithium reagents has historically presented challenges, often leading to side reactions. nih.govdicp.ac.cn However, recent advancements have led to the development of robust palladium catalysts and reaction conditions that allow for the direct and selective cross-coupling of organolithium compounds, including those derived from chlorobenzene, with a wide range of organic halides. rug.nlorganic-chemistry.org In some instances, the conventional order of the catalytic steps can be reversed, with the transmetalation of the organolithium reagent to the palladium(0) complex occurring before oxidative addition. nih.gov

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of Chlorobenzene with an Organolithium Reagent

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of chlorobenzene. | Pd(0), Chlorobenzene | Phenyl-Pd(II)-Cl |

| Transmetalation | The organolithium reagent transfers its organic group to the palladium center. | Phenyl-Pd(II)-Cl, R-Li | Phenyl-Pd(II)-R, LiCl |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the catalyst. | Phenyl-Pd(II)-R | Phenyl-R, Pd(0) |

Modulatory Effects of Lithium Salts and Organolithium Compounds as Promoters or Co-catalysts

Lithium salts, often present as byproducts (e.g., lithium chloride from the reaction of chlorobenzene and lithium) or intentionally added, can significantly influence the course and efficiency of transition metal-catalyzed reactions. researchgate.net These salts can act as promoters or co-catalysts, affecting various stages of the catalytic cycle.

In palladium-catalyzed aminations of chlorobenzene, for instance, the presence and nature of the base, which can be a lithium-containing compound like a lithium amide, can dramatically impact reaction rates and selectivities. researchgate.netacs.org The use of lithium amides in place of other amine/base combinations has been shown to alter the selectivity of the reaction. researchgate.net Furthermore, lithium salts can influence the aggregation state and reactivity of organometallic species in solution. wikipedia.orgwikipedia.org For example, in solutions of phenyllithium, the presence of lithium bromide can alter the structure of the phenyllithium aggregates. wikipedia.org

In some palladium-catalyzed cross-coupling reactions, the addition of lithium chloride has been found to be beneficial. acs.org While the precise role of these salt additives can be complex and varied, they are thought to impact the solubility and stability of catalytic intermediates, influence the rate of transmetalation, and modify the electronic properties of the catalyst. researchgate.net For example, in certain Suzuki-Miyaura couplings, lithium alkoxides have been shown to affect the reaction. researchgate.net

Organolithium compounds themselves can also act as co-catalysts or be involved in catalyst activation. For instance, in some palladium-catalyzed reactions, the organolithium reagent can reduce a Pd(II) precatalyst to the active Pd(0) species. nih.gov The high reactivity of organolithium reagents can also be harnessed to generate other, more tailored organometallic reagents in situ, which then participate in the main catalytic cycle. wikipedia.orgmt.com

Future Directions in Research on Organolithium Compounds Derived from Chlorobenzene

Development of Novel Synthetic Routes and Reagents

The traditional synthesis of phenyllithium (B1222949) involves the reaction of chlorobenzene (B131634) with lithium metal in an ethereal solvent like diethyl ether. guidechem.comgoogle.com While effective, this method can be difficult to initiate on a large scale. guidechem.com Researchers are actively exploring new pathways and reagents to improve yield, safety, and substrate scope.

A significant advancement is the use of continuous flow chemistry. thieme-connect.dechemistryviews.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the highly exothermic nature of lithiation. researchgate.netucc.ie This technology enhances safety, allows for reactions to be performed at ambient temperatures instead of cryogenic conditions, and can reduce solvent usage, making the process more efficient and scalable. ucc.ievapourtec.com For instance, flow processes have been developed for lithium-halogen exchange reactions, demonstrating their applicability to the synthesis of aryllithium compounds. thieme-connect.deresearchgate.net

Another area of development is the formulation of new reagent systems. This includes the use of sodium-lithium alloys, which have been shown to facilitate the reaction with chlorobenzene. guidechem.com Furthermore, the principles of directed ortho-metalation, where a coordinating group on an aromatic ring directs the lithiation to an adjacent position, are being refined. chemohollic.com While not directly starting from chlorobenzene to make phenyllithium, the development of chiral ligands like (-)-sparteine (B7772259) for asymmetric deprotonation represents a frontier in creating stereochemically defined organolithium reagents, a strategy that could be adapted to functionalized chlorobenzene derivatives in the future. nih.govresearchgate.net

| Synthetic Method | Key Features | Primary Advantages | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Reaction of chlorobenzene with lithium metal in diethyl ether. | Well-established, foundational method. | guidechem.comgoogle.com |

| Sodium-Lithium Alloy | Uses a bimetallic alloy instead of pure lithium metal. | Can facilitate reaction initiation. | guidechem.com |

| Continuous Flow Synthesis | Reagents are continuously pumped through a microreactor. | Enhanced safety, precise temperature control, improved scalability, reduced waste. | thieme-connect.deucc.ievapourtec.com |

| Metal-Halogen Exchange | Reaction of an aryl halide with an existing organolithium reagent (e.g., n-BuLi). | Often faster and cleaner than direct metallation with lithium metal. | wikipedia.orgchemohollic.com |

Exploration of Unconventional Reaction Media and Conditions

The stringent requirement for dry, aprotic, and often flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF) has long been a limitation in organolithium chemistry. libretexts.orglibretexts.org A major thrust of future research is the exploration of alternative reaction media that are safer and more environmentally friendly.

So-called "green solvents" are at the forefront of this exploration. numberanalytics.com Ethereal solvents with better safety profiles and potential bio-based origins, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have been successfully used for organolithium reactions. nih.govrsc.org Research has demonstrated that these solvents can be recycled, further enhancing the sustainability of the process. nih.gov

Perhaps the most groundbreaking development is the ability to conduct organolithium chemistry under conditions previously thought impossible. Studies have shown successful reactions in sustainable solvents at room temperature and, remarkably, in the absence of a protective inert atmosphere (i.e., under air and moisture). rsc.orgresearchgate.net Looking further, researchers are investigating deep eutectic solvents (DES) and even water as a reaction medium for certain palladium-catalyzed cross-coupling reactions involving organolithium reagents, which challenges all conventional wisdom in this field. researchgate.netrsc.org These unconventional conditions are poised to significantly broaden the accessibility and applicability of organolithium chemistry.

| Reaction Medium | Type | Key Advantages | Reference |

|---|---|---|---|

| Diethyl ether / THF | Conventional | Well-understood, solubilizes organolithium aggregates. | wikipedia.orglibretexts.org |

| Cyclopentyl methyl ether (CPME) | Green Solvent | Higher boiling point, greater stability, recyclable. | nih.govrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Solvent | Derived from renewable resources, good performance. | rsc.org |

| Deep Eutectic Solvents (DES) | Unconventional | Low volatility, biodegradable, can be tailored for specific reactions. | researchgate.net |

| Water (with catalyst/additive) | Unconventional | Ultimate green solvent, enables novel reactivity in specific cross-coupling reactions. | researchgate.netrsc.org |

Advancements in Spectroscopic and Computational Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is critical for optimizing existing processes and designing new ones. Organolithium compounds like phenyllithium exist in solution as complex, dynamic aggregates (such as dimers and tetramers), the nature of which is highly dependent on the solvent. wikipedia.orgwisc.edu Future research will increasingly rely on a synergy between advanced spectroscopic methods and computational chemistry to unravel these complexities.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique. Multinuclear NMR experiments (¹H, ¹³C, ⁶Li, ⁷Li) are powerful tools for characterizing the aggregation state of phenyllithium in various solvents and in the presence of coordinating ligands. researchgate.netwisc.eduresearchgate.net These studies help elucidate the nature of the reactive species, whether it be a monomer, dimer, or a higher-order aggregate.

The combination of experimental data with computational modeling, particularly Density Functional Theory (DFT), provides unprecedented insight. researchgate.net DFT calculations can predict stable structures, transition states, and reaction pathways, helping to interpret complex spectroscopic data and rationalize observed reactivity. researchgate.netacs.org As computational power grows, these in-silico experiments will become even more predictive. Furthermore, emerging techniques like ultrafast spectroscopy offer the potential to observe reactive intermediates and transition states on incredibly short timescales, promising to provide a real-time view of the reaction dynamics. spectroscopyonline.com The application of specialized methods, such as using radical traps coupled with mass spectrometry, can help identify and characterize fleeting intermediates in complex reaction pathways, offering another avenue for mechanistic clarification. nih.gov

| Technique | Information Gained | Future Impact | Reference |

|---|---|---|---|

| Multinuclear NMR Spectroscopy | Determination of aggregation state (monomer, dimer, tetramer), ligand coordination, and exchange kinetics. | Clarifies the nature of the active reagent in solution. | researchgate.netwisc.eduresearchgate.net |

| Density Functional Theory (DFT) | Calculation of structures, energies of intermediates and transition states, and reaction pathways. | Provides a theoretical framework to explain and predict reactivity. | researchgate.netacs.org |

| Ultrafast Spectroscopy | Observation of molecular dynamics on femtosecond timescales. | Enables real-time observation of bond-breaking and bond-forming events. | spectroscopyonline.com |

| Mass Spectrometry with Radical Traps | Detection and identification of short-lived radical intermediates. | Helps to elucidate complex, multi-step reaction mechanisms. | nih.gov |

Sustainable and Green Approaches in Organolithium Chemistry